![molecular formula C15H20FNO3S B2990040 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide CAS No. 898413-48-4](/img/structure/B2990040.png)
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide
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Description
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
Cellular Proliferation in Tumors
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide, as part of a group of similar compounds, has been explored in the assessment of cellular proliferation in tumors. A study used a related compound (18F-ISO-1) for PET imaging in patients with malignant neoplasms, finding significant correlations with tumor proliferation markers like Ki-67. This demonstrates its potential in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Imaging Sigma2 Receptor Status
Another significant application is in imaging the sigma2 receptor status of solid tumors. Fluorine-containing benzamide analogs, including compounds similar to N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide, have been developed for PET imaging. These compounds exhibit high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in diagnosing and studying tumor physiology (Tu et al., 2007).
Chemical Synthesis and Characterization
In the field of chemical synthesis, these compounds have been a focus in various studies. For example, research on novel crystalline forms of similar compounds has been conducted, highlighting their potential in treating a range of disorders, including asthma and depression (Norman, 2008). Moreover, the development of practical and scalable synthetic routes for similar compounds, highlighting their potential in pharmacology and medicinal chemistry, has been a topic of research (Yoshida et al., 2014).
Metabolite Identification and Excretion
The identification of human metabolites of similar compounds has been explored, providing insights into their pharmacokinetics and the role of various transporters in their renal and hepatic excretion. This is crucial for understanding the drug's behavior in the human body (Umehara et al., 2009).
properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-2-3-9-17(14-8-10-21(19,20)11-14)15(18)12-4-6-13(16)7-5-12/h4-7,14H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFNNVJLEJWSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide |
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